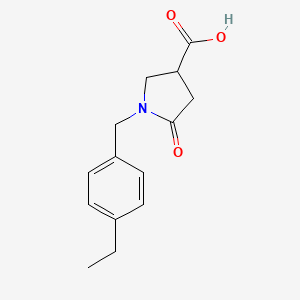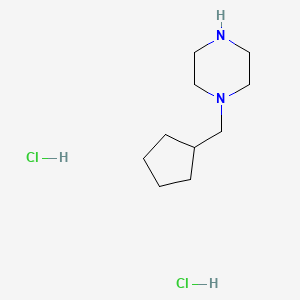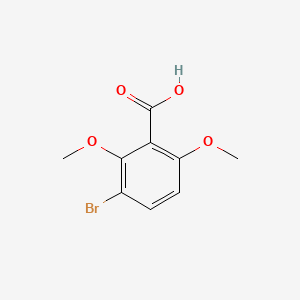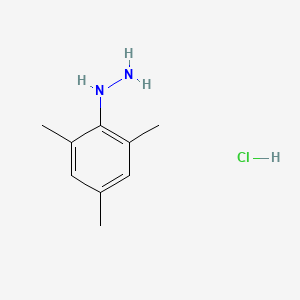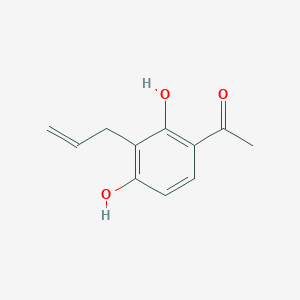
1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene
描述
The compound "1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene" is a brominated and difluoromethylated benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and reactivity of structurally related brominated benzene derivatives and their fluorinated analogs. These papers can help infer the characteristics of the compound by examining similar molecular frameworks and functional groups.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves regioselective halogenation or nucleophilic substitution reactions. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) has been reported to yield (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivities . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach, which could be relevant for the synthesis of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene by modifying the alkyl chain to a difluoromethyl group .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often characterized using spectroscopic methods such as NMR, IR spectroscopy, and sometimes X-ray crystallography. For example, the structure of 1-bromo-4-(2,2-diphenylvinyl)benzene was characterized by various spectroscopic techniques and X-ray diffraction . These methods could similarly be applied to determine the molecular structure of 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene.
Chemical Reactions Analysis
Brominated benzene derivatives can participate in various chemical reactions, including nucleophilic substitution, which is a common method for introducing fluorine atoms into aromatic compounds . The reactivity of such compounds can be influenced by the presence of electron-withdrawing groups like trifluoromethyl groups, which could be extrapolated to the difluoromethyl groups in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary widely depending on the substituents attached to the benzene ring. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . The presence of bromo and difluoromethyl groups in 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene would likely influence its physical properties, such as boiling point, melting point, and solubility, as well as its chemical reactivity and photophysical properties.
科学研究应用
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound synthesized from 1-bromo-4-bromomethyl-benzene, exhibits significant fluorescence properties in both solution and solid states, with the solid-state fluorescence being markedly higher. This property suggests its potential application in materials science, particularly in the development of fluorescent materials (Liang Zuo-qi, 2015).
Radiosynthesis Applications
1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, along with various substituted 1-halomethyl-[18F]fluoromethyl-benzenes, demonstrates potential as bifunctional labelling agents. This indicates its possible use in radiopharmaceuticals and diagnostic imaging (V. Namolingam et al., 2001).
Bromine Atom-Transfer Radical Addition
The reaction involving ethyl bromoacetate and 1-octene treated with triethylborane in water yielded ethyl 4-bromodecanoate, showcasing the potential of bromine atom-transfer radical addition in aqueous media. This reaction could be significant in synthetic organic chemistry, particularly in the synthesis of various brominated compounds (H. Yorimitsu et al., 2001).
Graphene Nanoribbons Synthesis
1-Bromo-4-(3,7-dimethyloctyl)benzene, related to the chemical , is a precursor for the synthesis of planar one-dimensional graphene nanoribbons. This application is crucial in nanotechnology and materials science, particularly for creating materials with controlled edge morphology and narrow widths (S. Patil et al., 2012).
Microwave-Assisted Synthesis
Microwave-assisted protocols have been developed for the synthesis of 1,4-bis(difluoromethyl)benzene, showcasing the efficiency and practicality of such methods in organic synthesis. This indicates the potential of microwave-assisted synthesis in the preparation of various fluorinated compounds (Donghui Pan et al., 2017).
Electrochemical Fluorination
The electrochemical fluorination of compounds like toluene, monofluoromethylbenzene, and difluoromethylbenzene indicates the potential application of this method in the synthesis of fluorinated aromatic compounds. This process could be significant in developing new materials and chemicals with specific fluorinated structures (K. Momota et al., 1998).
Polymer Synthesis
A highly fluorinated monomer, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, was synthesized and used to produce soluble, hydrophobic polyethers. This application is significant in polymer science, particularly for creating materials with low dielectric properties and high thermal stability (J. W. Fitch et al., 2003).
未来方向
The future directions of research involving “1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene” could include the development of new methods and reagents for the controlled regioselective introduction of fluorine and fluorinated moieties into biologically relevant compounds, particularly in drug discovery . The strategic bioisosteric replacement of fragments with fluorinated moieties represents an area of significant growth .
属性
IUPAC Name |
1-[bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPAJVIZHYIUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381147 | |
| Record name | 1-[Bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene | |
CAS RN |
2250-36-4 | |
| Record name | 1-[Bromo(difluoro)methyl]-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)
